molecular formula C22H21N3O7S2 B2381818 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate CAS No. 896009-21-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate

Cat. No. B2381818
CAS RN: 896009-21-5
M. Wt: 503.54
InChI Key: MVAHUMDHFQGOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a useful research compound. Its molecular formula is C22H21N3O7S2 and its molecular weight is 503.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

1,3,4-Thiadiazole derivatives, including those linked with pyran structures, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against several microbial strains, suggesting their potential as antimicrobial agents. The synthesis involves cyclization of carboxylic acid groups with thiosemicarbazide and subsequent evaluation against various microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Photosynthetic Electron Transport Inhibition

Certain derivatives with a thiadiazole core have been synthesized and screened as inhibitors of photosynthetic electron transport. These studies involve evaluating the compounds' ability to interfere with the light-driven reduction of ferricyanide in isolated chloroplasts, offering a basis for developing herbicides or studying photosynthesis at a molecular level (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

Anticancer Agents Targeting Tubulin

Compounds designed with structural motifs similar to the queried compound have been investigated for their potential as anticancer agents. Specifically, derivatives targeting the tubulin colchicine binding site have shown low nanomolar potency against various cancer cell lines. These compounds inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis, indicating their therapeutic potential in cancer treatment (Liu et al., 2016).

Synthesis and Evaluation of Thiazoles

Research into the synthesis of thiazoles and their fused derivatives has highlighted their antimicrobial activities. This includes reactions to form compounds with potential antimicrobial properties against both bacterial and fungal strains, suggesting their application in developing new antimicrobials (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S2/c1-2-29-14-5-7-15(8-6-14)31-11-19(27)32-18-10-30-16(9-17(18)26)12-33-22-25-24-21(34-22)23-20(28)13-3-4-13/h5-10,13H,2-4,11-12H2,1H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAHUMDHFQGOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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